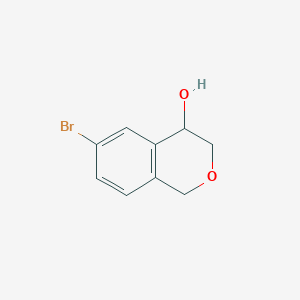

6-Bromo-isochroman-4-ol

Descripción general

Descripción

6-Bromo-isochroman-4-ol is a chemical compound with the molecular formula C9H9BrO2 . It is used for research and development purposes and is not intended for medicinal, household, or other uses .

Synthesis Analysis

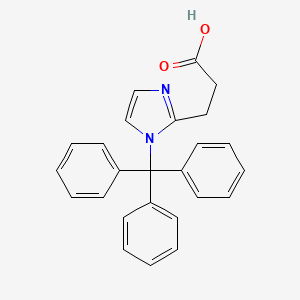

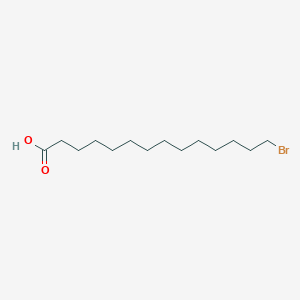

The synthesis of this compound involves several steps. One method starts from bromobenzene and involves chlorosulfonation, reduction, etherization, and cyclization . The byproducts from the first two steps are used as the catalyst in the third step . This approach is reported to be of low consumption and low pollution .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include chlorosulfonation, reduction, etherization, and cyclization . Arylsulfonic chloride can be reduced by a variety of reagents, for example, metals, hydrides, and triphenylphosphorus .Aplicaciones Científicas De Investigación

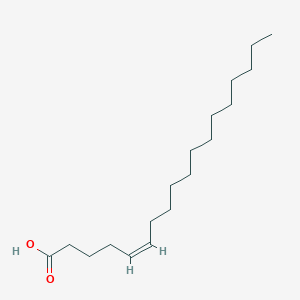

Synthesis Techniques : The synthesis of isochromanes, including those with hydroxy substituents at the 4-position like 6-Bromo-isochroman-4-ol, involves key steps such as oxidative mercury-mediated ring closure and ozonolysis. These methods provide models for synthesizing naturally occurring benzo[g]isochromanols (Koning et al., 2001).

Derivative Preparation : Research has extended to the preparation of various derivatives of isochroman-3-ones, which demonstrates the versatility and applicability of these compounds in organic synthesis (Khanapure & Biehl, 1990).

Catechin Congeners Synthesis : The synthesis of 4-arylchroman-3-ols, which are structurally related to this compound, highlights the exploration in the field of synthetic chemistry for creating diverse catechin congeners with varying substitution patterns (Devi et al., 2016).

Enantioselective Synthesis : The use of whole-cell biocatalysis by Lactobacillus paracasei for the enantioselective synthesis of (S)-6-chlorochroman-4-ol, a compound similar to this compound, demonstrates the potential of biocatalysts in synthesizing enantiomerically pure products in an environmentally friendly manner (Şahin, 2020).

Antihypertensive Natural Products Synthesis : The synthesis of natural products with antihypertensive properties starting from 6-bromo-2-hydroxy-3-methoxybenzaldehyde, a related compound to this compound, has been achieved. This highlights the pharmaceutical relevance of these compounds (Wang et al., 2014).

Ring Closure Studies : The investigation into the copper-catalyzed intramolecular O-vinylation of bromohomoallylic alcohols, related to this compound, provides insights into preferred modes of cyclization in organic synthesis (Fang & Li, 2007).

Stereochemical Studies : Research on the stereospecific reactions of epimeric aminochroman-4-ols, which are structurally similar to this compound, has contributed to the understanding of configurations and reaction mechanisms in organic chemistry (Lap & Williams, 1977).

Safety and Hazards

The specific safety data sheet (SDS) for 6-Bromo-isochroman-4-ol can be viewed and downloaded for free at Echemi.com . It includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling, and storage .

Propiedades

IUPAC Name |

6-bromo-3,4-dihydro-1H-isochromen-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-3,9,11H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQIXXRSWGBNBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(CO1)C=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

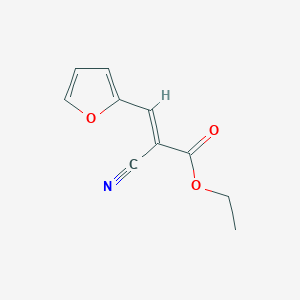

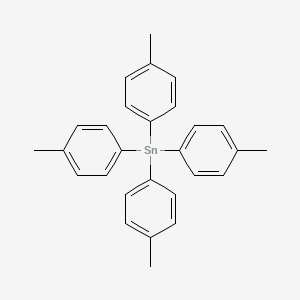

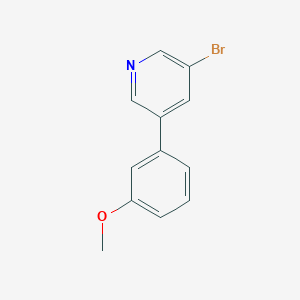

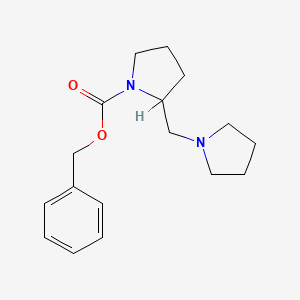

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate](/img/structure/B3149613.png)

![4-[1,2,3]Triazolo[4,5-b]pyridin-3-yl-benzoic acid](/img/structure/B3149617.png)

![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B3149655.png)

![2,8-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3149674.png)